molecular formula C10H17Cl B15258120 (1-Chloro-2-cyclopropylpropan-2-yl)cyclobutane

(1-Chloro-2-cyclopropylpropan-2-yl)cyclobutane

Cat. No.: B15258120
M. Wt: 172.69 g/mol
InChI Key: HUCMQVLBUHEVLV-UHFFFAOYSA-N
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Description

(1-Chloro-2-cyclopropylpropan-2-yl)cyclobutane is a chemical compound with the molecular formula C₁₀H₁₇Cl. It is characterized by a cyclobutane ring substituted with a 1-chloro-2-cyclopropylpropan-2-yl group. This compound is primarily used for research purposes and has various applications in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloro-2-cyclopropylpropan-2-yl)cyclobutane can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with aryl chlorides under suitable conditions . Another method includes the copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

(1-Chloro-2-cyclopropylpropan-2-yl)cyclobutane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

(1-Chloro-2-cyclopropylpropan-2-yl)cyclobutane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (1-Chloro-2-cyclopropylpropan-2-yl)cyclobutane involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane: A simple four-membered ring compound.

    Cyclopropylpropan-2-ylcyclobutane: Similar structure without the chlorine atom.

    1-Chlorocyclobutane: A simpler structure with only one chlorine atom.

Uniqueness

(1-Chloro-2-cyclopropylpropan-2-yl)cyclobutane is unique due to its combination of a cyclobutane ring with a 1-chloro-2-cyclopropylpropan-2-yl group.

Properties

Molecular Formula

C10H17Cl

Molecular Weight

172.69 g/mol

IUPAC Name

(1-chloro-2-cyclopropylpropan-2-yl)cyclobutane

InChI

InChI=1S/C10H17Cl/c1-10(7-11,9-5-6-9)8-3-2-4-8/h8-9H,2-7H2,1H3

InChI Key

HUCMQVLBUHEVLV-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)(C1CCC1)C2CC2

Origin of Product

United States

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